1,2,3,4-Tetra-O-benzoyl-L-fucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

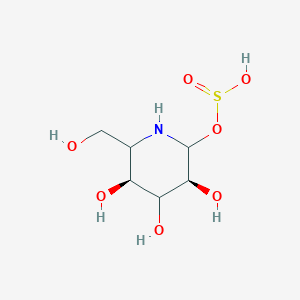

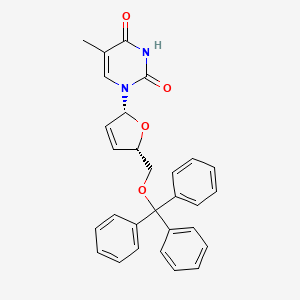

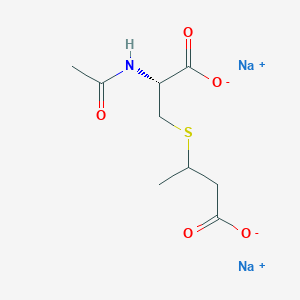

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose (TOBF) is a synthetic analog of the naturally occurring carbohydrate L-fucose. It is a monosaccharide with a molecular formula of C14H14O7 and a molecular weight of 302.26 g/mol. TOBF is a versatile molecule that has many potential applications in research and development. It has been studied extensively, and its synthesis and mechanism of action have been well-documented.

科学的研究の応用

1. Preparation of L-Iduronic Acid and α-L-Iduronidation Methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate, which can be prepared from 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, is a good glycosyl donor for the L-iduronidation when bis(trifluoromethanesulfonic)imide is employed as the activator . The reaction afforded the α-isomer as the major product, the configuration of which is the same as that of the L-iduronic acid unit in heparin and heparan sulfate .

Synthesis of Mannuronic Acid

1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid can be synthesized in three steps from commercial d-mannose . This compound is a key intermediate in the synthesis of sugar nucleotide mimetics, which are used to investigate the biosynthetic mechanisms underpinning alginate biosynthesis in mucoid P. aeruginosa .

Intermediate in Voglibose/Dapagliflozin Synthesis

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose can be used as an intermediate in the synthesis of Voglibose and Dapagliflozin . These are important drugs used in the treatment of diabetes.

Glycosyl Donor in Carbohydrate Chemistry

Protected carbohydrate hemiacetals, which can be derived from 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, may be converted into glycosyl donors or used as donors directly . They may also be used as substrates for nucleophilic addition reactions .

Preparation of Benzyl-d-mannose

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose can be used in the preparation of 2,3,4,6-tetra-O-benzyl-α-d-glucopyranose . This compound is a key intermediate in the synthesis of various complex carbohydrates.

作用機序

Target of Action

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a specialty product used in proteomics research It is known to play a pivotal role in the synthesis of various medicinal agents and compounds with precise disease targets .

Pharmacokinetics

It is known that the compound is solid in its physical state and soluble in chloroform, dichloromethane, and ethyl acetate . This suggests that it may have good bioavailability.

Action Environment

It is recommended to store the compound at -20° c to maintain its stability .

特性

IUPAC Name |

[(2S,3R,4R,5S)-4,5,6-tribenzoyloxy-2-methyloxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-22-27(40-30(35)23-14-6-2-7-15-23)28(41-31(36)24-16-8-3-9-17-24)29(42-32(37)25-18-10-4-11-19-25)34(39-22)43-33(38)26-20-12-5-13-21-26/h2-22,27-29,34H,1H3/t22-,27+,28+,29-,34?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJCRSFLYYQNAK-IMLHYIKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)

![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)

![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)